N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, including chloro, methyl, and thiadiazole, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves a multi-step process:
Formation of Thiadiazole Core: The synthesis begins with the preparation of the 1,3,4-thiadiazole core. This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of Chlorobenzyl Group: The next step involves the introduction of the 4-chlorobenzyl group through a nucleophilic substitution reaction. This is typically carried out using 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of Acetamide Moiety: The final step involves the attachment of the acetamide moiety to the thiadiazole core. This can be achieved through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its biological effects.
Comparison with Similar Compounds
N-(4-Chloro-2-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can be compared with other thiadiazole derivatives:
N-(4-Chlorophenyl)-2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide: Similar structure but with a methylthio group instead of a chlorobenzyl group.
N-(4-Methylphenyl)-2-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide: Similar structure but with a phenylthio group instead of a chlorobenzyl group.
Uniqueness
The presence of the 4-chlorobenzyl group in this compound imparts unique chemical properties and biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
476484-63-6 |
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Molecular Formula |
C18H15Cl2N3OS3 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H15Cl2N3OS3/c1-11-8-14(20)6-7-15(11)21-16(24)10-26-18-23-22-17(27-18)25-9-12-2-4-13(19)5-3-12/h2-8H,9-10H2,1H3,(H,21,24) |
InChI Key |
VLIHZBOMTMYSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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